molecular formula C6H12O4S B11825725 (2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol

(2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol

Cat. No.: B11825725
M. Wt: 180.22 g/mol
InChI Key: OLVVOVIFTBSBBH-JGWLITMVSA-N
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Description

(2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol is a complex organic compound characterized by its tetrahydrofuran ring and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as sugars or other polyhydroxy compounds.

    Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through cyclization reactions, often involving acid or base catalysis.

    Introduction of Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions, using reagents like methylthiol or its derivatives.

    Hydroxyl Group Protection and Deprotection: Protection of hydroxyl groups may be necessary during intermediate steps, followed by deprotection to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including:

    Catalyst Selection: Choosing efficient catalysts to improve reaction yields and reduce costs.

    Process Optimization: Streamlining reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.

    Purification Techniques: Employing advanced purification techniques like chromatography or crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, or H2O2.

    Reducing Agents: NaBH4, LiAlH4.

    Nucleophiles: Halides, amines, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its structural similarity to natural products could make it a candidate for drug development or biochemical research.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been investigated for their antiviral, antibacterial, or anticancer properties.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol: can be compared with other tetrahydrofuran derivatives or compounds with similar functional groups.

    Examples: Tetrahydrofurfuryl alcohol, 2,3,4,5-tetrahydroxy-1-pentanol.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the methylthio group, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

(2R,3R,4R,5S)-5-(methylsulfanylmethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O4S/c1-11-2-3-4(7)5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1

InChI Key

OLVVOVIFTBSBBH-JGWLITMVSA-N

Isomeric SMILES

CSC[C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O

Canonical SMILES

CSCC1C(C(C(O1)O)O)O

Origin of Product

United States

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